4-chloro-N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Description
4-chloro-N-(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core linked to a 1,3-thiazol-2-yl moiety via a carbamoylmethyl group. The thiazole ring is further substituted with a 3-fluoro-4-methylphenyl carbamoyl group. Its synthesis likely involves multi-step reactions, including thiazole ring formation, amide coupling, and functional group modifications, as inferred from analogous pathways in the literature .
Properties
IUPAC Name |
4-chloro-N-[4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O2S/c1-11-2-7-14(8-16(11)21)22-17(25)9-15-10-27-19(23-15)24-18(26)12-3-5-13(20)6-4-12/h2-8,10H,9H2,1H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRQKQBAIHXYHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. 4-Chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide ()
- Key Differences : Replaces the carbamoylmethyl group with a sulfamoyl linker.
- The absence of the 3-fluoro-4-methylphenyl group may diminish hydrophobic interactions in target binding .
B. EMAC2062 ()
- Structure : 2-{3-[{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}methyl]-4-methoxyphenyl}benzamide bromide.
- Key Differences : Incorporates a hydrazin-ylidene group and methoxy substituent.
- Implications: The methoxy group increases electron-donating effects, altering electronic distribution versus the electron-withdrawing fluoro group in the target compound.
C. 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine ()
- Key Differences: Features a dimethylamino benzylidene group instead of benzamide.
- However, the absence of the benzamide core may limit hydrogen-bonding interactions critical for target engagement .
Physicochemical and Pharmacokinetic Properties
- Its three hydrogen bond donors (vs. 1–3 in analogues) may enhance target affinity but reduce solubility.
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